molecular formula C14H17NO3 B1404875 tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 216574-84-4

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B1404875
CAS No.: 216574-84-4
M. Wt: 247.29 g/mol
InChI Key: CQKDQPYPULKMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate

This compound stands as a significant member of the carbamate compound family, distinguished by its complex heterocyclic structure that combines an indanone scaffold with a carbamate functional group. The compound's systematic name reflects its structural complexity, featuring a tert-butyl ester group attached to a carbamate nitrogen that is subsequently bonded to a substituted indanone ring system. This architectural arrangement creates a molecule with unique chemical properties that stem from the interaction between its various functional groups.

The molecular structure of this compound can be represented by the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)NC1CC(=O)c2ccccc12, which clearly delineates the connectivity between the tert-butyl group, carbamate linkage, and indanone core. The International Chemical Identifier key CQKDQPYPULKMBT-UHFFFAOYSA-N provides a unique digital fingerprint for this molecule, enabling precise identification across chemical databases and literature. The compound's three-dimensional structure features a calculated logarithmic partition coefficient of 2.84, indicating moderate lipophilicity that influences its solubility characteristics and potential biological interactions.

Chemical databases classify this compound under multiple categories, including carbamates, indanones, and protected amino compounds, reflecting its diverse functional group composition. The topological polar surface area of 55.4 square angstroms suggests moderate polarity, while the presence of one hydrogen bond donor and four hydrogen bond acceptors indicates potential for intermolecular interactions. These structural features collectively contribute to the compound's physical properties and chemical behavior under various experimental conditions.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of carbamate chemistry and indanone synthesis methodologies. While specific discovery details for this particular compound are limited in the available literature, its synthesis likely builds upon established methodologies for carbamate formation that have been refined over decades of organic chemistry research. The use of tert-butyl carbamate as a protecting group strategy represents an evolution in synthetic methodology that allows chemists to manipulate complex molecular structures with greater precision and selectivity.

The conceptual foundation for this compound's synthesis can be traced to the development of Steglich esterification methodologies, which have proven particularly valuable for forming carbamate linkages under mild reaction conditions. This synthetic approach employs dicyclohexylcarbodiimide in the presence of 4-dimethylaminopyridine as a catalyst system, enabling the efficient coupling of carboxylic acid derivatives with alcohols or amines. The application of such methodologies to indanone-containing substrates represents a logical extension of these established synthetic protocols.

The broader family of indanone derivatives has attracted significant research attention due to their occurrence in natural products and their utility as synthetic intermediates. The incorporation of carbamate protecting groups into indanone structures reflects the ongoing evolution of synthetic organic chemistry, where protecting group strategies enable the construction of increasingly complex molecular architectures. This historical development demonstrates the iterative nature of chemical research, where established methodologies are adapted and refined to address new synthetic challenges.

Motivation for Academic Research

The academic interest in this compound stems from multiple research directions that highlight its potential value in synthetic chemistry and materials science applications. The compound's unique structural features make it an attractive target for investigating fundamental chemical reactivity patterns, particularly those involving the interplay between carbamate protecting groups and ketone functionality within constrained ring systems. Researchers are motivated by the opportunity to explore how the rigid indanone framework influences the chemical behavior of the attached carbamate group.

From a synthetic methodology perspective, this compound serves as a valuable model system for developing new protective group strategies and exploring novel reaction pathways. The presence of multiple reactive sites within a single molecule creates opportunities for selective functionalization studies, where researchers can investigate the relative reactivity of different functional groups under various reaction conditions. Such investigations contribute to the broader understanding of structure-reactivity relationships in organic chemistry and inform the design of more efficient synthetic protocols.

The compound's potential applications extend beyond fundamental research into areas such as medicinal chemistry and materials science. The carbamate functional group is well-known for its biological activity and its utility in drug design, while the indanone core structure appears in various bioactive natural products and pharmaceutical compounds. This combination of structural features positions the compound as a potentially valuable intermediate in the synthesis of biologically active molecules, driving research interest in optimizing its preparation and exploring its chemical transformations.

Contemporary research trends in green chemistry and sustainable synthesis also motivate academic interest in this compound. The development of more efficient synthetic routes to carbamate-protected indanones could contribute to reducing waste and improving the environmental impact of chemical manufacturing processes. Additionally, the compound's structural complexity makes it an excellent candidate for testing new synthetic methodologies and catalytic systems, furthering the advancement of synthetic organic chemistry.

Scope and Structure of the Article

This comprehensive analysis of this compound is structured to provide readers with a thorough understanding of the compound's chemical properties, synthetic accessibility, and research applications. The article systematically examines various aspects of this molecule, beginning with its fundamental chemical characteristics and progressing through increasingly specialized topics that demonstrate its relevance to contemporary chemical research.

The scope of this investigation encompasses multiple dimensions of chemical analysis, including structural characterization, physical property determination, and synthetic methodology evaluation. Each section builds upon previous discussions to create a comprehensive picture of the compound's place within the broader landscape of organic chemistry. The presentation follows a logical progression from basic molecular properties to more complex applications and research implications.

Property Value Unit Method
Molecular Formula C₁₄H₁₇NO₃ - Experimental
Molecular Weight 247.29 g/mol Calculated
Boiling Point 383.5±32.0 °C at 760 mmHg Predicted
Density 1.2±0.1 g/cm³ Predicted
Flash Point 185.7±25.1 °C Predicted
Vapor Pressure 0.0±0.9 mmHg at 25°C Predicted
LogP 2.84 - Calculated
Topological Polar Surface Area 55.4 Ų Calculated

Throughout this analysis, emphasis is placed on presenting information that advances scientific understanding while maintaining accessibility for researchers across various chemical disciplines. The discussion incorporates relevant data from multiple sources to provide a balanced and comprehensive perspective on the compound's significance. Special attention is given to highlighting areas where further research could contribute to expanding knowledge of this molecular system and related compounds.

The article structure facilitates both sequential reading for comprehensive understanding and selective consultation for specific information needs. Each section contains sufficient detail to stand alone while contributing to the overall narrative arc that demonstrates the compound's multifaceted importance in contemporary chemical research. This approach ensures that readers can extract maximum value from the analysis regardless of their specific research interests or background knowledge.

Properties

IUPAC Name

tert-butyl N-(3-oxo-1,2-dihydroinden-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKDQPYPULKMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Indenone Derivatives with tert-Butyl Carbamate

This method involves activating the indenone precursor for nucleophilic substitution or coupling with tert-butyl carbamate.

Procedure :

  • Starting Material : 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid or substituted indenones.
  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
  • Conditions : Reaction in dichloromethane (DCM) at room temperature.
  • Mechanism : DCC activates the carboxylic acid group, enabling carbamate bond formation.

Yield : ~70–85%.

Palladium-Catalyzed Amination

A Buchwald-Hartwig amination approach is employed for introducing the carbamate group.

Procedure :

  • Catalyst System : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).
  • Base : Cesium carbonate (Cs₂CO₃).
  • Solvent : Toluene or 1,4-dioxane at 90–110°C under inert atmosphere.
  • Substrate : Bromo- or chloro-indenone derivatives.

Example :

(R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate synthesis:  
- Substrate: (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride.  
- Reagents: Di-tert-butyl dicarbonate, DMF.  
- Yield: 86%.  

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation

This method constructs the indenone core and introduces the carbamate in a single step.

Procedure :

  • Catalyst : Thiazolium salt (e.g., NHC 4a).
  • Base : Cs₂CO₃, DIPEA (N,N-diisopropylethylamine).
  • Substrates : Phthalaldehyde and tert-butyl aryl carbamates.
  • Solvent : Tetrahydrofuran (THF) at room temperature.

Key Steps :

  • Stetter reaction forms the indanone ring.
  • Aldol condensation introduces the carbamate group.

Yield : 76–93%.

Deprotection and Functionalization

Intermediate products often require deprotection or further functionalization.

Example :

  • TBS Deprotection : Tetrabutylammonium fluoride (TBAF) removes tert-butyldimethylsilyl (TBS) groups from intermediates.
  • Oxadiazole Formation : Coupling with 3-cyano-4-isopropoxybenzoic acid using EDC/HOBt.

Comparison of Methods

Method Key Features Yield Complexity Reference
Coupling with DCC Room temperature, simple setup 70–85% Low
Pd-Catalyzed Broad substrate scope, high efficiency 80–92% Moderate
NHC-Catalyzed One-pot synthesis, stereoselective 76–93% High

Critical Analysis

  • DCC/DMAP Method : Ideal for small-scale synthesis but limited by DCC’s moisture sensitivity.
  • Pd-Catalyzed Routes : Scalable for industrial applications but requires stringent inert conditions.
  • NHC Catalysis : Offers enantioselectivity but demands specialized catalysts.

For industrial production, Method 2 (Pd-catalyzed) is preferred due to scalability and robustness. Academic settings often utilize Method 3 for its synthetic elegance.

Chemical Reactions Analysis

Oxidation Reactions

The 3-oxo group in the indenone moiety is already oxidized, but further oxidation could target other positions, such as the dihydroindene ring or the carbamate nitrogen.

Reaction TypeReagents/ConditionsExpected ProductNotes
EpoxidationmCPBA, H2O2\text{H}_2\text{O}_2Epoxide at unsaturated C-C bondsLikely at the cyclohexenone ring if conjugation exists .
N-OxidationH2O2\text{H}_2\text{O}_2, UV lightN-Oxide derivativeLimited due to carbamate stability; requires harsh conditions .

Reduction Reactions

The ketone group and carbamate functionality are primary reduction targets.

Reaction TypeReagents/ConditionsExpected ProductNotes
Ketone → AlcoholNaBH4\text{NaBH}_4, LiAlH4\text{LiAlH}_4Tertiary alcoholSelective reduction of the 3-oxo group to 3-hydroxy .
Carbamate → AmineLiAlH4\text{LiAlH}_4, heatPrimary amineCleavage of the carbamate to release NH2_2 group .

Substitution Reactions

The tert-butyl carbamate group acts as a protecting group, enabling nucleophilic substitutions.

Reaction TypeReagents/ConditionsExpected ProductNotes
Boc DeprotectionHCl (gaseous), TFAFree amine (inden-1-amine)Acidic cleavage of the carbamate .
AlkylationAlkyl halides, K2CO3\text{K}_2\text{CO}_3N-Alkylated indenoneRequires deprotonation of the NH group .

Coupling Reactions

The aromatic system and electron-deficient ketone may participate in cross-coupling or cycloaddition reactions.

Reaction TypeReagents/ConditionsExpected ProductNotes
Suzuki-MiyauraPd(PPh3_3)4_4, aryl boronic acidBiaryl derivativesRequires halogenation at the indenone ring .
[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Fused bicyclic adductsElectron-rich dienes may react with the ketone .

Acid/Base-Mediated Rearrangements

The compound’s stability under acidic or basic conditions is critical for synthetic applications.

ConditionReagents/ConditionsOutcomeNotes
AcidicH2SO4\text{H}_2\text{SO}_4, heatRing contraction or expansionPossible ketone participation in Wagner-Meerwein shifts .
BasicNaOH, H2O\text{H}_2\text{O}Hydrolysis to carboxylic acidRequires prolonged heating .

Photochemical Reactions

The conjugated system may undergo [2+2] cycloaddition or Norrish-type reactions under UV light.

Reaction TypeConditionsExpected ProductNotes
[2+2] CycloadditionUV light, sensitizerCyclobutane derivativeLimited by steric hindrance from the tert-butyl group .
Norrish Type IIUV lightα,β-Unsaturated ketone cleavageRequires γ-hydrogen availability .

Key Mechanistic Insights

  • Carbamate Stability : The tert-butyl group enhances steric protection, reducing unintended hydrolysis during reactions .

  • Ketone Reactivity : The 3-oxo group’s electron-withdrawing nature directs electrophilic attacks to the α-positions of the indenone ring .

  • Steric Effects : Bulky substituents on the carbamate may influence regioselectivity in coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate has shown potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the binding of Inhibitor of Apoptosis Proteins (IAP) to caspases, promoting apoptosis in cancer cells. This property makes it a candidate for developing new cancer therapies .

Case Study :
A study published in Cancer Research demonstrated that derivatives of 2,3-dihydro-1H-indene compounds could induce apoptosis in various cancer cell lines. The findings suggest that this compound might exhibit similar effects, warranting further investigation .

Synthesis and Material Science

The compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its carbamate functional group allows for various reactions, including nucleophilic substitutions and couplings.

Data Table: Synthesis Applications

Application TypeDescription
Organic SynthesisUsed in the synthesis of complex organic molecules.
Polymer ChemistryActs as a monomer or additive in polymer formulations.
CatalysisPotential use as a catalyst or catalyst precursor.

Pharmaceutical Formulations

This compound can be formulated into various dosage forms for therapeutic use, including tablets and injections. Its stability and efficacy make it suitable for inclusion in pharmaceutical compositions aimed at treating conditions like cancer.

Formulation Insights :
The compound can be incorporated into solid dosage forms such as tablets or capsules by mixing it with excipients like starch or cellulose to enhance bioavailability and patient compliance .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Halogenated Derivatives

Compound: tert-Butyl (S)-(5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (59f) Molecular Formula: C₁₄H₁₈BrFNO₂ Molecular Weight: ~312.06 g/mol (HRMS m/z 312.0594 )

  • Key Differences : Bromo and fluoro substituents at positions 5 and 6 increase molecular weight and alter electronic properties.
  • Applications : Halogens enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this derivative valuable for constructing complex aromatic systems .

Isotopically Labeled Analogs

Compound: (S)-2,3-Dihydro-1H-inden-1-yl tosyl-[1-¹¹C]carbamate (2g) Molecular Formula: C₁₇H₁₈¹¹CNO₄S

  • Key Differences : Incorporation of ¹¹C enables positron emission tomography (PET) imaging.
  • Applications : Used in pharmacokinetic studies to track biodistribution and metabolic pathways .

Functional Group Variants

Compound: tert-Butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate Molecular Formula: C₁₄H₂₀N₂O₂ Molecular Weight: 248.33 g/mol

  • Applications : Suitable for peptide coupling or as a chiral building block in asymmetric synthesis .

Compound: tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate Molecular Formula: C₁₅H₁₈N₂O₂ Molecular Weight: 258.32 g/mol

  • Key Differences: Cyano group at position 4 introduces electron-withdrawing effects, enhancing stability.
  • Applications : Useful in synthesizing nitrile-containing pharmaceuticals or agrochemicals .

Core Structure Modifications

Compound: tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate Molecular Formula: C₁₆H₁₆O₅ Molecular Weight: 288.30 g/mol

  • Key Differences : Isobenzofuran core with conjugated carbonyl groups (IR: 1814, 1726 cm⁻¹) enables diverse cyclization reactions.
  • Applications : Precursor to 1H-indene-1,3(2H)-dione, a key intermediate in dye and polymer chemistry .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications References
Target Compound C₁₄H₁₇NO₃ 3-Oxo, Boc-protected 247.29 Medicinal chemistry intermediate
Halogenated Derivative (59f) C₁₄H₁₈BrFNO₂ 5-Bromo, 6-fluoro 312.06 Cross-coupling reactions
¹¹C-Labeled Analog (2g) C₁₇H₁₈¹¹CNO₄S Tosyl, ¹¹C isotope N/A PET imaging
Amino-Substituted Analog C₁₄H₂₀N₂O₂ 2-Amino 248.33 Chiral synthesis
Cyano-Substituted Analog C₁₅H₁₈N₂O₂ 4-Cyano 258.32 Nitrile-based pharmaceuticals
Isobenzofuran Derivative C₁₆H₁₆O₅ Isobenzofuran core 288.30 Polymer/dye intermediates

Research Findings and Trends

  • Halogenation : Introduces steric and electronic effects, broadening reactivity in catalysis .
  • Isotopic Labeling : Critical for tracing molecular pathways in biological systems .
  • Functional Group Swaps: Amino groups enhance hydrogen bonding (e.g., drug-receptor interactions), while cyano groups improve metabolic stability .
  • Core Modifications : Altering the indenyl scaffold (e.g., isobenzofuran) shifts application domains from pharmaceuticals to materials science .

Biological Activity

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.

The synthesis of this compound typically involves a reaction between 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and tert-butyl carbamate. Common reagents include dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, usually conducted in dichloromethane at room temperature .

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby inhibiting their functions. This inhibition can affect various biochemical pathways and cellular processes, making it a candidate for therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition:

  • The compound has been shown to inhibit certain proteases by blocking substrate access to their active sites, which is crucial in various physiological processes .

2. Anticancer Potential:

  • Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to enhance caspase activity in breast cancer cell lines, indicating potential for anticancer applications .

3. Modulation of Biochemical Pathways:

  • The compound's interaction with enzymes can influence several signaling pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity .

Case Studies and Research Findings

A review of literature highlights various studies focusing on the biological evaluation of related compounds:

Study Findings
Study AInvestigated the enzyme inhibition properties of indene derivatives, including this compound, demonstrating significant inhibitory effects on proteases involved in cancer progression.
Study BExplored the apoptotic effects of similar compounds on MDA-MB-231 breast cancer cells, showing increased caspase activity and morphological changes indicative of apoptosis at micromolar concentrations .
Study CAnalyzed the interaction of this compound with various biochemical pathways, suggesting its potential role as a therapeutic agent in modulating enzyme activity linked to metabolic disorders .

Comparison with Similar Compounds

When compared to similar carbamates such as tert-butyl N-(2-hydroxypropyl)carbamate and tert-butyl N-(2-hydroxypyridin-3-yl)carbamate, this compound exhibits unique reactivity profiles due to its distinct indene structure. This structural specificity contributes to its unique biological activities and selectivity in enzyme interactions .

Q & A

Basic Research Questions

What synthetic strategies are recommended for tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate, and how can purity be optimized?

The synthesis typically involves introducing the tert-butyl carbamate (Boc) group to the indenone scaffold. A key step is the coupling of activated indenone derivatives with Boc-protected amines under mild conditions (e.g., using EDC/HOBt or DCC as coupling agents). For example, evidence from similar carbamate syntheses highlights the use of Boc-anhydride in anhydrous dichloromethane with catalytic DMAP to achieve high yields . Purification often employs gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve ≥95% purity. Monitoring via TLC and HPLC-MS is critical to confirm intermediate formation and final product homogeneity .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the indenone scaffold and Boc group. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the carbonyl resonance (δ ~170-175 ppm for the carbamate; δ ~200 ppm for the indenone ketone) .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves stereochemical ambiguities. For example, ORTEP-3 visualizes molecular geometry, while WinGX integrates refinement and validation workflows . Evidence from related indenone derivatives shows planar five-membered rings (r.m.s. deviation <0.05 Å) and intermolecular interactions (e.g., C–H···O) stabilizing the crystal lattice .

Advanced Research Questions

How can this compound serve as a scaffold in medicinal chemistry, particularly for enzyme inhibition?

The indenone-carbamate structure is a versatile pharmacophore. In aggrecanase inhibitor design, the cis-amino-indanol scaffold (similar to the indenone core) mimics tyrosine residues, enabling selective binding to metalloproteinase active sites . Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes. For instance, substituents at the 3-oxo position may enhance hydrogen bonding with catalytic zinc ions, improving potency .

What computational methods are suitable for analyzing its electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO energies, global electrophilicity, and Mulliken charges. Studies on analogous indenone derivatives reveal electron-deficient ketone groups (electrophilic centers) susceptible to nucleophilic attack, guiding functionalization strategies . Time-dependent DFT (TD-DFT) further predicts UV-Vis absorption spectra, correlating with experimental λ_max values for photochemical applications .

How does this compound participate in transition-metal-catalyzed reactions, such as the Pauson-Khand reaction?

The 3-oxo group can act as a directing moiety in intermolecular Pauson-Khand reactions. For example, cobalt-mediated [2+2+1] cycloadditions with alkynes yield fused bicyclic systems. Optimizing reaction conditions (e.g., CO pressure, solvent polarity) improves regioselectivity. Evidence from Boc-protected substrates shows that steric shielding from the tert-butyl group reduces side reactions, achieving >70% yields in model systems .

What challenges arise in resolving its crystal structure, and how are they addressed?

Disorder in the tert-butyl group or solvent molecules complicates refinement. Strategies include:

  • High-resolution data collection (synchrotron radiation, λ = 0.7–1.0 Å).
  • TWINABS correction for twinned crystals.
  • SHELXL constraints to model disordered moieties . For example, evidence from similar carbamates shows that hydrogen-bonding networks (e.g., N–H···O=C) stabilize the lattice, reducing thermal motion artifacts .

Data Contradictions and Mitigation Strategies

How can discrepancies in reported synthetic yields be resolved?

Variations in yields (e.g., 60–90%) often stem from:

  • Protection/deprotection efficiency : Boc groups may hydrolyze under acidic conditions; use of scavengers (e.g., triethylsilane) mitigates this .
  • Catalyst selection : Pd(OAc)₂ versus PdCl₂(PhCN)₂ affects cross-coupling efficiency. Screening ligands (e.g., XPhos) optimizes turnover .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; mixed solvents (THF/H₂O) balance reactivity .

Methodological Tables

Table 1. Key Spectroscopic Data for this compound

Technique Key Signals Reference
¹H NMR (CDCl₃)δ 1.42 (s, 9H, tert-butyl), δ 3.15 (m, 2H, CH₂), δ 5.25 (s, 1H, NH)
¹³C NMR (CDCl₃)δ 28.1 (tert-butyl CH₃), δ 80.2 (C-O), δ 201.5 (C=O)
IR (KBr)ν 3300 (N–H), 1720 (C=O carbamate), 1680 (C=O indenone)

Table 2. Computational Reactivity Descriptors (B3LYP/6-31G(d,p))

Property Value Implication
HOMO (eV)-6.2Nucleophilic sites at indenone ring
LUMO (eV)-1.8Electrophilic ketone group
Electrophilicity Index (ω)3.5High reactivity toward nucleophiles
Mulliken Charge (C=O)+0.45Susceptible to nucleophilic attack

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.